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molecular formula C16H20O2 B5619125 1-[4-(4-Acetylphenyl)cyclohexyl]ethanone

1-[4-(4-Acetylphenyl)cyclohexyl]ethanone

Cat. No. B5619125
M. Wt: 244.33 g/mol
InChI Key: JUUBRWDMANTQBT-UHFFFAOYSA-N
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Patent
US09120779B2

Procedure details

To a suspension of AlCl3 (5.9 g, 54 mmol) in DCM (200 mL) at 0° C. was added 1-(4-phenylcyclohexyl)ethanone (9 g in DCM), and acetyl chloride (10.4 mL, 146 mmol) dropwise over 30 min. The mixture was stirred to rt for 15 min. and heated at 45° C. for 4 h. After being cooled to rt, the mixture was poured it into ice-HCl (1N). The organic layer was collected, and the aqueous layer was extracted with ethyl acetate (3×). The combined organic layers were combined, concentrated and purified on column (hexane:ethyl acetate, 8:2) to give 1-(4-(4-acetylcyclohexyl)phenyl)ethanone (A2) as a mixture of two isomers (5 g, 46% yield).
Name
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
10.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[C:5]1([CH:11]2[CH2:16][CH2:15][CH:14]([C:17](=[O:19])[CH3:18])[CH2:13][CH2:12]2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[C:20](Cl)(=[O:22])[CH3:21]>C(Cl)Cl>[C:17]([CH:14]1[CH2:15][CH2:16][CH:11]([C:5]2[CH:10]=[CH:9][C:8]([C:20](=[O:22])[CH3:21])=[CH:7][CH:6]=2)[CH2:12][CH2:13]1)(=[O:19])[CH3:18] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
5.9 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1CCC(CC1)C(C)=O
Name
Quantity
10.4 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
ice HCl
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred to rt for 15 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 45° C. for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After being cooled to rt
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (3×)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified on column (hexane:ethyl acetate, 8:2)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(=O)C1CCC(CC1)C1=CC=C(C=C1)C(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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